molecular formula C25H22N2O2 B11159630 N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide

N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11159630
M. Wt: 382.5 g/mol
InChI Key: MIPNKQMZINUMQS-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group and a carboxamide group attached to a 3,3-diphenylpropyl chain. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation to obtain 3,3-diphenylpropylamine . This intermediate is then reacted with 2-hydroxyquinoline-4-carboxylic acid under appropriate conditions to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, affecting metalloprotein functions. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O2/c28-24-17-22(21-13-7-8-14-23(21)27-24)25(29)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,20H,15-16H2,(H,26,29)(H,27,28)

InChI Key

MIPNKQMZINUMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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